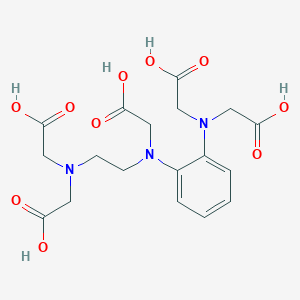

Phenyleneethylenetriamine pentaacetic acid

Beschreibung

BenchChem offers high-quality Phenyleneethylenetriamine pentaacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyleneethylenetriamine pentaacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O10/c22-14(23)7-19(8-15(24)25)5-6-20(9-16(26)27)12-3-1-2-4-13(12)21(10-17(28)29)11-18(30)31/h1-4H,5-11H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOMSGHPGOZGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400361 | |

| Record name | PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126736-75-2 | |

| Record name | PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diethylenetriaminepentaacetic Acid (DTPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Powerful Chelator

Diethylenetriaminepentaacetic acid (DTPA) is a polyamino carboxylic acid that has established itself as a crucial chelating agent across a spectrum of scientific and industrial applications. Structurally, it can be visualized as an expanded version of the more commonly known ethylenediaminetetraacetic acid (EDTA), featuring a diethylenetriamine backbone adorned with five carboxymethyl groups. This molecular architecture endows DTPA with a high affinity for a wide range of metal ions, forming stable, water-soluble complexes.

In the realm of drug development and research, DTPA and its derivatives are indispensable. They serve as bifunctional chelators for radiopharmaceuticals, where a radionuclide is stably complexed and targeted to specific biological sites for imaging or therapeutic purposes. Furthermore, the gadolinium complex of DTPA (Gd-DTPA) is a widely used contrast agent in Magnetic Resonance Imaging (MRI). Beyond biomedical applications, DTPA plays a vital role in industrial processes, including pulp and paper production, textile manufacturing, and agriculture, primarily by sequestering metal ions that could otherwise interfere with chemical processes.

This guide provides a comprehensive overview of the primary synthesis pathway for DTPA, delves into the underlying reaction mechanism, presents a detailed experimental protocol, and discusses the critical aspects of purification and characterization.

The Chloroacetic Acid Pathway: The Industrial Workhorse

The most prevalent industrial method for synthesizing DTPA is the carboxymethylation of diethylenetriamine (DETA) using chloroacetic acid in an alkaline medium. This method, while effective, requires careful control of reaction conditions to maximize yield and purity. An alternative route involving sodium cyanide and formaldehyde exists but is less favored due to the high toxicity of cyanide.

The overall reaction for the chloroacetic acid pathway can be summarized as follows:

H₂N(CH₂)₂NH(CH₂)₂NH₂ + 5 ClCH₂COOH + 5 NaOH → (HOOCCH₂)₂N(CH₂)₂N(CH₂COOH)(CH₂)₂N(CH₂COOH)₂ + 5 NaCl + 5 H₂O

Causality Behind Experimental Choices

The selection of the chloroacetic acid pathway is underpinned by several key factors:

-

Accessibility of Starting Materials: Diethylenetriamine, chloroacetic acid, and sodium hydroxide are readily available and cost-effective bulk chemicals.

-

Reaction Versatility: The process can be adapted to produce either the free acid form of DTPA or its more soluble salt forms, such as the pentasodium salt, by controlling the pH during and after the reaction.

-

Scalability: This synthesis route has been successfully implemented on a large industrial scale, with established protocols for optimizing yield and throughput.

However, the process is not without its challenges. A significant side reaction is the hydrolysis of chloroacetic acid to glycolic acid, which is promoted by high pH and temperature. This not only consumes the reactant but also complicates the purification of the final product. To mitigate this, the reaction is typically carried out in a stepwise manner with careful temperature control.

Visualizing the Synthesis Pathway

The synthesis of DTPA from diethylenetriamine and chloroacetic acid is a multi-step process that involves the sequential alkylation of the amine nitrogens.

Caption: The SN2 mechanism for the carboxymethylation of a nitrogen atom in diethylenetriamine.

Experimental Protocol: A Laboratory-Scale Synthesis

The following protocol is a representative procedure for the synthesis of the pentasodium salt of DTPA, adapted from established industrial practices for a laboratory setting. [1][2] Materials and Equipment:

-

Diethylenetriamine (DETA)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

A jacketed glass reactor equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a pH probe

-

Cooling bath (e.g., ice-salt or a circulating chiller)

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Preparation of Chloroacetic Acid Solution: In the jacketed reactor, dissolve chloroacetic acid in deionized water. The molar ratio of DETA to chloroacetic acid should be approximately 1:5.1 to ensure complete reaction.

-

Initial Cooling and Addition of DETA: Cool the chloroacetic acid solution to between -10°C and 0°C using the cooling bath. Slowly add diethylenetriamine to the cooled solution via the dropping funnel while maintaining vigorous stirring. The temperature should be carefully monitored and kept within this range to minimize side reactions. [1][2]

-

Initial Alkalinization: Prepare a concentrated solution of sodium hydroxide (e.g., 30-40% w/v). Slowly add approximately two-fifths of the total required sodium hydroxide solution to the reaction mixture. The temperature must be strictly maintained between -10°C and 0°C during this addition. [1][2]

-

Second Alkalinization and Reaction: After the initial portion of sodium hydroxide has been added, slowly add the remaining three-fifths of the sodium hydroxide solution. During this addition, the temperature of the reaction mixture is allowed to rise and should be maintained between 30°C and 60°C. [1][2]

-

Reaction Completion and pH Adjustment: Once the addition of sodium hydroxide is complete, maintain the reaction mixture at 50-60°C for 2-5 hours to ensure the reaction goes to completion. After this period, cool the solution to room temperature and adjust the pH to approximately 11.5 with additional sodium hydroxide if necessary. [1][2]

-

Isolation of Pentasodium DTPA: The resulting solution contains the pentasodium salt of DTPA. For many applications, this solution can be used directly. If a solid product is required, it can be isolated by techniques such as spray drying or by precipitating the free acid.

-

Purification (Acid Precipitation): To obtain the free acid form of DTPA, the reaction mixture is filtered to remove any insoluble impurities. The filtrate is then carefully acidified with concentrated hydrochloric acid to a pH of 1.5-2.5. This will cause the less soluble DTPA to precipitate out of the solution.

-

Crystallization and Drying: The suspension is cooled to promote crystallization. The precipitated DTPA is then collected by filtration, washed with cold deionized water to remove sodium chloride and other impurities, and dried under vacuum.

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Molar Ratio (DETA:Chloroacetic Acid) | 1 : 5.0 - 5.1 | [3] |

| Initial Reaction Temperature | -10°C to 0°C | [1][2] |

| Final Reaction Temperature | 30°C to 60°C | [1][2] |

| Reaction Time | 2 - 5 hours | [1][2] |

| Final pH (for Pentasodium Salt) | ~11.5 | [1][2] |

| pH for Acid Precipitation | 1.5 - 2.5 | |

| Typical Yield | >90% |

Characterization and Quality Control

The purity and identity of the synthesized DTPA must be confirmed through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the DTPA molecule by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons in the diethylenetriamine backbone and the carboxymethyl groups.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the synthesized DTPA and for identifying any impurities or byproducts.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in DTPA, such as the carboxylic acid C=O and O-H stretches, and the C-N stretches of the amine groups.

-

Titration: A simple and effective method for determining the purity of the DTPA is through a complexometric titration with a standard solution of a metal ion, such as calcium or zinc, using a suitable indicator.

Conclusion

The synthesis of Diethylenetriaminepentaacetic acid via the chloroacetic acid pathway is a well-established and industrially significant process. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and rigorous characterization of the final product are all essential for ensuring a high yield of pure DTPA. This in-depth guide provides the foundational knowledge for researchers, scientists, and drug development professionals to confidently approach the synthesis and application of this powerful chelating agent.

References

- Brechbiel, M. W. (2008). Bifunctional chelates for metal nuclides. The quarterly journal of nuclear medicine and molecular imaging, 52(2), 166–173.

- Caravan, P., Ellison, J. J., McMurry, T. J., & Lauffer, R. B. (1999). Gadolinium(III) Chelates as MRI Contrast Agents: Structure, Dynamics, and Applications. Chemical Reviews, 99(9), 2293–2352.

- Fengze, Y. (2014). Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt. CN103570571A.

- Fengze, Y. (2015). Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt. CN103570571B.

- Tianjin Tianyi Keyuan Technology Co., Ltd. (2019). DTPA (diethylenetriaminepentaacetic acid)

Sources

- 1. CN102875400A - Diethylenetriamine pentaacetic acid preparation method - Google Patents [patents.google.com]

- 2. DTPA (Diethylenetriaminepentaacetic Acid) meta-neutral salt as well as preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103570571B - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Diethylenetriaminepentaacetic Acid (DTPA)

Introduction: The Quintessential Chelator in Modern Science

Diethylenetriaminepentaacetic acid (DTPA) is a synthetic polyaminocarboxylic acid that has established itself as a cornerstone chelating agent across a spectrum of scientific disciplines.[1][2] Structurally, it is an analogue of the more widely known ethylenediaminetetraacetic acid (EDTA), but with an expanded diethylenetriamine backbone and five carboxymethyl groups, granting it superior metal-binding capabilities.[3][4] This octadentate ligand's remarkable ability to form stable, water-soluble complexes with a vast array of metal ions underpins its utility.[4][5]

From enhancing the diagnostic clarity of Magnetic Resonance Imaging (MRI) to facilitating the decorporation of toxic heavy metals and radionuclides from the human body, DTPA's applications are both critical and diverse.[6][7] It is instrumental in agriculture for improving micronutrient availability to crops and plays a vital role in various industrial processes by sequestering metal ions that could otherwise cause undesirable reactions.[1][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core physicochemical properties of DTPA. We will move beyond a mere recitation of data to explore the mechanistic underpinnings of its function—elucidating how its structure dictates its acidity, solubility, and unparalleled chelation efficacy. By understanding these fundamentals, professionals can better harness the power of DTPA in their respective fields, from designing novel therapeutic agents to optimizing complex industrial formulations.

Part 1: Fundamental Physicochemical Characteristics

A thorough understanding of DTPA's intrinsic properties is paramount to its effective application. These characteristics govern its behavior in solution and its interaction with metal ions.

Molecular Structure and Basic Properties

DTPA is a white, crystalline solid with the molecular formula C₁₄H₂₃N₃O₁₀.[3][8] Its structure features three amine nitrogens and five carboxylic acid groups, which serve as the donor atoms for metal coordination.[1] This arrangement allows DTPA to act as a potent octadentate ligand, capable of forming up to eight bonds with a single metal ion.[4]

Table 1: Core Physicochemical Properties of DTPA

| Property | Value | References |

| Molecular Formula | C₁₄H₂₃N₃O₁₀ | [3][8] |

| Molar Mass | 393.35 g/mol | [3][8][9] |

| Appearance | White crystalline powder | [3][8][10] |

| Melting Point | 219-220 °C (decomposes) | [8][9][10] |

| Water Solubility (20°C) | 5 g/L | [8][10] |

| Solubility Profile | Slightly soluble in cold water; readily soluble in hot water and alkaline solutions; insoluble in organic solvents like ethanol and ether. | [8][10][11] |

Acidity and Protonation States (pKa Values)

The chelating capacity of DTPA is intrinsically linked to the pH of the solution, which dictates the protonation state of its carboxylic acid and amine groups. DTPA is a polyprotic acid with five acidic protons from its carboxyl groups and three from its ammonium groups under very acidic conditions. The acid dissociation constants (pKa) describe the pH at which each of these groups deprotonates.

The deprotonation of the carboxyl and amino groups is essential for metal ion chelation, as the negatively charged carboxylate and lone-pair-bearing amine groups are what coordinate with the positively charged metal ion.[12] At low pH, the ligand is highly protonated, weakening its chelation capacity.[12] As the pH increases, the groups deprotonate, making the ligand a more effective chelator.

Table 2: Acid Dissociation Constants (pKa) of DTPA

| pKa | Reported Value Range | Assigned Protonation Site | References |

| pKₐ₁ | 1.80 - 2.00 | Carboxyl Group | [9][11][12] |

| pKₐ₂ | 2.55 | Carboxyl Group | [11][12] |

| pKₐ₃ | 4.33 | Carboxyl Group | [11][12] |

| pKₐ₄ | 8.60 | Ammonium Group | [11][12] |

| pKₐ₅ | 10.58 | Ammonium Group | [11][12] |

Note: Values can vary slightly depending on experimental conditions such as ionic strength and temperature.[12][13]

Part 2: The Cornerstone of Function: Metal Chelation

The defining characteristic of DTPA is its ability to form exceptionally stable complexes with metal ions. This process, known as chelation, involves the formation of multiple coordinate bonds between the metal ion (a Lewis acid) and the donor atoms of the DTPA molecule (a Lewis base), resulting in a stable, ring-like structure called a chelate.[2][14]

Coordination Chemistry and the Chelate Effect

DTPA's efficacy is a direct result of the "chelate effect." This thermodynamic principle states that multidentate ligands (like DTPA) form significantly more stable complexes than an equivalent number of monodentate ligands.[15] This enhanced stability is primarily driven by a favorable increase in entropy upon complexation. When the octadentate DTPA ligand displaces up to eight water molecules from the metal's coordination sphere, the total number of independent molecules in the solution increases, leading to a positive entropy change (ΔS) and a more negative Gibbs free energy (ΔG), signifying a more spontaneous and stable complex formation.[5][15]

DTPA typically wraps around a metal ion, utilizing its three nitrogen atoms and five carboxylate oxygens to saturate the metal's coordination sphere.[4] This creates a cage-like structure that effectively sequesters the metal ion, preventing it from participating in other chemical reactions.[2]

Thermodynamic and Kinetic Stability

The stability of a metal-DTPA complex is described by two distinct but related concepts: thermodynamic stability and kinetic inertness.

-

Thermodynamic Stability is quantified by the stability constant (log K), which is the equilibrium constant for the formation of the complex.[5][15] A higher log K value signifies a stronger metal-ligand bond and a more stable complex at equilibrium.[5][16] DTPA is known for forming complexes with very high stability constants, particularly with trivalent and heavy metal ions.[2][16] For example, the log K for the Gd(III)-DTPA complex is approximately 22-23, indicating an exceptionally stable compound.[17] This high thermodynamic stability is crucial for its use in MRI contrast agents, as it minimizes the release of toxic free Gd³⁺ ions into the body.[6][18]

-

Kinetic Inertness refers to the rate at which the complex dissociates or undergoes ligand exchange reactions.[5][19] A complex can be thermodynamically stable but kinetically labile (dissociates quickly), or thermodynamically less stable but kinetically inert (dissociates slowly). For in-vivo applications, such as radiopharmaceuticals or MRI agents, high kinetic inertness is critical to prevent the metal from being released before it can be excreted from the body.[20][21] While linear chelators like DTPA are generally considered less kinetically inert than macrocyclic chelators like DOTA, the stability of the Gd-DTPA complex is sufficient for its widespread diagnostic use.[21][22]

Table 3: Logarithmic Stability Constants (log K) for Selected Metal-DTPA Complexes

| Metal Ion | Log K Value | References |

| Gd³⁺ | ~22-23 | [17] |

| Pb²⁺ | 18.8 | [16] |

| Zn²⁺ | 18.29 | [7] (Implied) |

| Fe³⁺ | 27.5 | [23] (Implied) |

| Cu²⁺ | 21.0 | [24] (Implied) |

| Ca²⁺ | 10.7 | [25] (Implied) |

| Mg²⁺ | 9.0 | [25] (Implied) |

Note: The stability of these complexes allows DTPA to effectively chelate heavy metals like lead (Pb) and radionuclides like plutonium (Pu) and americium (Am) for decorporation therapy.[4][7] The Ca²⁺ and Zn²⁺ salts of DTPA are often used therapeutically, as these essential metals are readily displaced by the target toxic metals, which form more stable complexes.[4][7][14]

Part 3: Applications Driving Research and Development

The unique physicochemical profile of DTPA has led to its indispensable role in medicine and diagnostics.

MRI Contrast Agents: The Case of Gadopentetate Dimeglumine

One of the most prominent applications of DTPA is in the formulation of MRI contrast agents.[2][26] Gadopentetate dimeglumine (marketed as Magnevist®) is the gadolinium (Gd³⁺) chelate of DTPA.[18][27] The Gd³⁺ ion is highly paramagnetic, meaning it has unpaired electrons that enhance the local magnetic field.[18][26] When injected intravenously, the Gd-DTPA complex shortens the T1 relaxation time of nearby water protons.[17][26] This causes tissues where the agent accumulates to appear brighter on T1-weighted MRI scans, dramatically improving the contrast and visibility of tumors, inflammation, and vascular abnormalities.[26][28][29]

The dimeglumine salt is added to increase the solubility and physiological tolerance of the compound.[18][30] The high stability of the Gd-DTPA complex is paramount to its safety, ensuring the toxic Gd³⁺ ion is safely sequestered and excreted renally before it can be released into the body.[6][18]

Radiopharmaceuticals and Chelation Therapy

DTPA is a versatile chelator for various radionuclides used in diagnostic imaging and therapy. For instance, Technetium-99m (⁹⁹ᵐTc) labeled DTPA is widely used in nuclear medicine for renal function studies (renography) and lung scans.[1][6][31]

Furthermore, DTPA is an FDA-approved treatment for internal contamination with transuranic elements like plutonium, americium, and curium.[4][6][9] Administered as Ca-DTPA or Zn-DTPA, the chelating agent binds to these radioactive metals in the bloodstream and interstitial fluids, forming stable, soluble complexes that are rapidly excreted in the urine, thus reducing the radiation dose to the body.[7][32] The choice between Ca-DTPA and Zn-DTPA depends on the clinical context; Ca-DTPA is more effective initially but can also deplete essential metals like zinc, whereas Zn-DTPA is safer for longer-term use.[7][33]

Part 4: Experimental Protocols for Characterization

The robust characterization of DTPA and its metal complexes is essential for quality control and mechanistic studies. The following protocols outline standard methodologies.

Protocol: Determination of Metal-DTPA Stability Constants via Potentiometric Titration

This protocol describes a classic method for determining the stability constant of a metal-DTPA complex by monitoring pH changes during the titration of the ligand in the presence and absence of the metal ion.

Objective: To determine the formation constant (K) of a metal-DTPA complex.

Materials:

-

pH meter with a combination glass electrode, calibrated with standard buffers.

-

Temperature-controlled reaction vessel (e.g., a jacketed beaker).

-

Microburette for precise titrant delivery.

-

DTPA solution of known concentration.

-

Metal salt solution (e.g., GdCl₃, ZnCl₂) of known concentration.

-

Standardized, carbonate-free strong base titrant (e.g., 0.1 M NaOH).

-

Inert electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

High-purity water.

Procedure:

-

System Calibration: Calibrate the pH electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.

-

Ligand Titration:

-

Add a known volume of the DTPA solution and the inert electrolyte to the reaction vessel.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH has risen significantly (e.g., to pH 11-12).

-

-

Metal-Ligand Titration:

-

In a clean reaction vessel, add the same volumes of DTPA solution and inert electrolyte as in step 2.

-

Add a known volume of the metal salt solution to achieve a desired metal-to-ligand ratio (typically 1:1 or with a slight excess of ligand).

-

Repeat the titration with NaOH as described in step 2, recording the pH at each step.

-

-

Data Analysis:

-

Plot the two titration curves (pH vs. volume of NaOH added). The curve for the metal-ligand system will be shifted to a lower pH compared to the ligand-only curve, as the metal ion competes with protons for the ligand, releasing H⁺ ions upon complexation.

-

Using appropriate software (e.g., Hyperquad, BEST), analyze the titration data. The software fits the data to a chemical model that includes the pKa values of the ligand and the stability constants of the various protonated and unprotonated metal-ligand species (e.g., MH₂L, MHL, ML).

-

The output will provide the logarithmic stability constant (log K) for the [M(DTPA)] complex.

-

Conclusion

Diethylenetriaminepentaacetic acid is a powerful and versatile chelating agent whose utility is firmly grounded in its fundamental physicochemical properties. Its polyaminocarboxylic acid structure provides the ideal architecture for the high-affinity, multidentate coordination of metal ions, a phenomenon powerfully enhanced by the chelate effect. The resulting thermodynamic stability and kinetic inertness of its metal complexes are the bedrock of its critical applications, from the life-saving decorporation of radionuclides to the routine enhancement of diagnostic medical imaging. For the research and drug development professional, a comprehensive grasp of DTPA's molecular behavior—its solubility, protonation states, and coordination chemistry—is not merely academic; it is the essential key to innovating and optimizing its use in the next generation of scientific and medical advancements.

References

-

MRIquestions. (n.d.). MRI contrast agents (Gadolinium DTPA). Retrieved from [Link][26]

-

American Elements. (2024, October 11). The Role of DTPA (Diethylenetriaminepentaacetic Acid) as a Chelating Agent. Retrieved from [Link][1]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of DTPA in Pharmaceutical Applications: From Imaging to Therapy. Retrieved from [Link][6]

-

Patsnap. (2024, June 21). What are DTPA inhibitors and how do they work?. Retrieved from [Link][2]

-

Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Diethylenetriaminepentaacetic acid(DTPA). Retrieved from [Link][10]

-

Fukuda, S., Ikeda, M., & Nakamura, M. (n.d.). Effects of a chelating agent DTPA on excretion of heavy metal ions in healthy volunteers. J-STAGE. Retrieved from [Link][7]

-

ResearchGate. (2025, August 6). Acid Dissociation Constants and Rare Earth Stability Constants for DTPA. Retrieved from [Link][12]

-

ResearchGate. (n.d.). Stability constants of diethylenetriamine- pentaacetic acid (DTPA).... Retrieved from [Link][16]

-

Patsnap. (2024, July 17). What is the mechanism of Gadopentetate Dimeglumine?. Retrieved from [Link][18]

-

PubMed. (2014, April 29). Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes. Retrieved from [Link][34]

-

PubMed. (n.d.). Comparative transmetallation kinetics and thermodynamic stability of gadolinium-DTPA bis-glucosamide and other magnetic resonance imaging contrast media. Retrieved from [Link][19]

-

PubMed. (2014, August 8). Thermodynamic stability and kinetic inertness of a Gd-DTPA bisamide complex grafted onto gold nanoparticles. Retrieved from [Link][20]

-

Radiopaedia.org. (2024, August 28). Gadopentetate dimeglumine. Retrieved from [Link][27]

-

PubMed. (n.d.). Biological distribution and excretion of DTPA labeled with Tc-99m and In-111. Retrieved from [Link][31]

-

PubMed. (n.d.). Biodistribution and pharmacokinetics of 111In-dTPA-labelled pegylated liposomes after intraperitoneal injection. Retrieved from [Link][36]

-

U.S. Food and Drug Administration. (n.d.). MAGNEVIST (brand of gadopentetate dimeglumine) Injection. Retrieved from [Link][30]

-

PubMed. (1985, March-April). Gadolinium-DTPA as a contrast agent in MR imaging--theoretical projections and practical observations. Retrieved from [Link][37]

-

University of Waterloo. (n.d.). Gadolinium in MRI contrast agents. Retrieved from [Link][22]

-

ResearchGate. (n.d.). Formation constants of Na + -Mg 2+ and Na + -Ca 2+ -dtpa 5. Retrieved from [Link][25]

-

Semantic Scholar. (n.d.). Acid dissociation constants and rare earth stability constants for DTPA. Retrieved from [Link][13]

-

ResearchGate. (n.d.). Reported pKa values for the free DTPA ligand and their assigned protonation sites. Retrieved from [Link][38]

-

Anusandhaan. (2017, October 10). Stability constants of mixed metal complex formation by transition metal ions with diethylene triamine pentaacetic acid (DTPA). Retrieved from [Link][24]

-

National Center for Biotechnology Information. (n.d.). Pentetic acid. PubChem Compound Database. Retrieved from [Link][9]

-

American Journal of Roentgenology. (n.d.). Gadolinium-DTPA as a contrast agent in MRI: initial clinical experience in 20 patients. Retrieved from [Link][28]

-

PubMed. (n.d.). Preclinical Pharmacokinetic, Biodistribution, Toxicology, and Dosimetry Studies of 111In-DTPA-human Epidermal Growth Factor.... Retrieved from [Link][39]

-

Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link][15]

-

Dow. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]

-

PubMed. (n.d.). Effect of a chemotherapeutic drug on the biodistribution of 99mTc-DTPA in Balb/c mice. Retrieved from [Link][40]

-

AJR. (n.d.). Gadolinium-DTPA as a contrast agent in MRI : Initial clinical experience in 20 patients. Retrieved from [Link][29]

-

PubMed Central (PMC). (n.d.). Use of diethylenetriamine penta-acetic acid (D.T.P.A.) in the clinical assessment of total body iron stores. Retrieved from [Link][41]

-

PubMed. (n.d.). Pharmacokinetics, biodistribution and contrast enhanced MR blood pool imaging of Gd-DTPA cystine copolymers.... Retrieved from [Link][42]

-

ResearchGate. (n.d.). Effects of the chelating agent DTPA on naturally accumulating metals in the body. Retrieved from [Link][33]

-

PubMed Central (PMC). (n.d.). Chelation in Metal Intoxication. Retrieved from [Link][14]

-

ResearchGate. (2025, August 7). Study of Thermodynamic and Kinetic Stability of Transition Metal and Lanthanide Complexes of DTPA Analogues.... Retrieved from [Link][43]

-

National Institutes of Health (NIH). (n.d.). Species-dependent effective concentration of DTPA in plasma for chelation of 241Am. Retrieved from [Link][32]

-

TradeIndia. (n.d.). DTPA Solutions for Industrial Applications. Retrieved from [Link][23]

-

PubMed. (2009). Role of thermodynamic and kinetic parameters in gadolinium chelate stability. Retrieved from [Link][21]

-

Lighthouse Project. (2021, May 17). DTPA Chelation Therapy with Ancillary Treatment. Evaluation of Results. Retrieved from [Link][44]

-

PubMed. (n.d.). Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA.... Retrieved from [Link][45]

Sources

- 1. dtpa chelating agent [thinkdochemicals.com]

- 2. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 3. shivchem.com [shivchem.com]

- 4. Pentetic acid - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. irpa.net [irpa.net]

- 8. chembk.com [chembk.com]

- 9. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. inl.elsevierpure.com [inl.elsevierpure.com]

- 14. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. bayer.com [bayer.com]

- 18. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]

- 19. Comparative transmetallation kinetics and thermodynamic stability of gadolinium-DTPA bis-glucosamide and other magnetic resonance imaging contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thermodynamic stability and kinetic inertness of a Gd-DTPA bisamide complex grafted onto gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of thermodynamic and kinetic parameters in gadolinium chelate stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Gadolinium in MRI contrast agents | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]

- 23. shivchem.com [shivchem.com]

- 24. anushandhan.in [anushandhan.in]

- 25. researchgate.net [researchgate.net]

- 26. mrimaster.com [mrimaster.com]

- 27. radiopaedia.org [radiopaedia.org]

- 28. ajronline.org [ajronline.org]

- 29. Gadolinium-DTPA as a contrast agent in MRI : Initial clinical experience in 20 patients (1984) | D H Carr | 316 Citations [scispace.com]

- 30. accessdata.fda.gov [accessdata.fda.gov]

- 31. Biological distribution and excretion of DTPA labeled with Tc-99m and In-111 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Magnevist | PDF [slideshare.net]

- 36. Biodistribution and pharmacokinetics of 111In-dTPA-labelled pegylated liposomes after intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Gadolinium-DTPA as a contrast agent in MR imaging--theoretical projections and practical observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Preclinical pharmacokinetic, biodistribution, toxicology, and dosimetry studies of 111In-DTPA-human epidermal growth factor: an auger electron-emitting radiotherapeutic agent for epidermal growth factor receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Effect of a chemotherapeutic drug on the biodistribution of 99mTc-DTPA in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Use of diethylenetriamine penta-acetic acid (D.T.P.A.) in the clinical assessment of total body iron stores - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Pharmacokinetics, biodistribution and contrast enhanced MR blood pool imaging of Gd-DTPA cystine copolymers and Gd-DTPA cystine diethyl ester copolymers in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. richardsemelka.com [richardsemelka.com]

- 45. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to DTPA Coordination Chemistry with Transition Metals

For researchers, scientists, and professionals in drug development, understanding the intricate dance between a chelating agent and a metal ion is paramount. Diethylenetriaminepentaacetic acid (DTPA), a polyamino carboxylic acid, stands as a cornerstone in this field, its versatility and high affinity for a multitude of metal ions making it an indispensable tool in medicine and beyond.[1][2] This in-depth technical guide provides a comprehensive exploration of the core principles governing the coordination chemistry of DTPA with transition metals, offering field-proven insights into its synthesis, characterization, and critical applications.

The Molecular Blueprint of DTPA: More Than Just a Ligand

At its core, DTPA is an octadentate ligand, boasting three amine nitrogens and five carboxylate groups that act as potent donor atoms for metal ion coordination.[3][4] This unique molecular architecture allows it to form exceptionally stable, water-soluble complexes with a wide array of transition metals.[2] The strength and nature of this coordination are dictated by a delicate interplay of thermodynamic and kinetic factors, which are crucial for the design of effective chelates for specific applications.

The formation of a DTPA-metal complex is an equilibrium process, the stability of which is quantified by the stability constant (log K). Higher log K values signify a stronger metal-ligand bond and a more stable complex.[5] Several factors influence this stability, including the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution, and the presence of competing ligands.[6] The chelate effect, where a multidentate ligand like DTPA forms a more stable complex than multiple monodentate ligands, is a key thermodynamic driver for its efficacy.

The Art of Complexation: Synthesis and Characterization

The synthesis of DTPA-transition metal complexes is a well-established yet nuanced process. The choice of solvent, reaction temperature, and pH are critical parameters that dictate the yield and purity of the final product. A generalized protocol for the synthesis of a DTPA-metal complex is outlined below.

Experimental Protocol: Synthesis of a Generic [M(DTPA)]²⁻ Complex

-

Dissolution of DTPA: Dissolve a known molar equivalent of DTPA in deionized water. The pH is adjusted to a slightly alkaline value (typically pH 7-8) using a suitable base (e.g., NaOH or NH₄OH) to deprotonate the carboxylic acid groups, enhancing their coordinating ability.

-

Preparation of Metal Salt Solution: In a separate vessel, dissolve an equimolar amount of the desired transition metal salt (e.g., chloride or nitrate salt) in deionized water.

-

Complexation Reaction: Slowly add the metal salt solution to the DTPA solution with constant stirring. The reaction is typically carried out at room temperature, but gentle heating may be required for certain metals to expedite complex formation.

-

pH Adjustment and Monitoring: Throughout the reaction, monitor the pH and maintain it within the optimal range for complexation. A drop in pH may indicate the release of protons upon metal binding.

-

Purification: The resulting complex can be purified by various techniques such as recrystallization, precipitation, or chromatography to remove unreacted starting materials and byproducts.

-

Characterization: The identity and purity of the synthesized complex must be confirmed using a suite of analytical techniques.

The characterization of these complexes is a multi-faceted endeavor, requiring a combination of spectroscopic and analytical methods to elucidate their structure and properties.

| Technique | Information Gained | Key Observables |

| UV-Vis Spectroscopy | Formation and stability of the complex.[7] | Shift in λmax and change in molar absorptivity upon complexation.[8] |

| FTIR Spectroscopy | Identification of coordinating groups.[8] | Shifts in the vibrational frequencies of C=O and C-N bonds.[8] |

| NMR Spectroscopy | Structural elucidation in solution.[9] | Chemical shifts of protons and carbons adjacent to coordination sites.[9] |

| Mass Spectrometry | Determination of stoichiometry and molecular weight.[9] | Observation of the molecular ion peak corresponding to the [M(DTPA)] complex. |

| X-ray Crystallography | Definitive 3D structure in the solid state.[10] | Precise bond lengths, bond angles, and coordination geometry.[10] |

| Potentiometric Titration | Determination of stability constants.[11][12] | Measurement of pH changes during titration to calculate formation constants. |

Applications at the Forefront of Medicine

The remarkable stability and versatility of DTPA-transition metal complexes have propelled their use in several critical areas of medicine and drug development.

Magnetic Resonance Imaging (MRI) Contrast Agents

Gadolinium(III)-DTPA (Gd-DTPA), commercially known as Magnevist®, was one of the first and most widely used MRI contrast agents.[13][14] The paramagnetic nature of the Gd³⁺ ion significantly shortens the T1 relaxation time of nearby water protons, leading to enhanced image contrast.[14] The chelation of the toxic free Gd³⁺ ion by DTPA is crucial for its safe in-vivo application, ensuring its rapid excretion through the kidneys.[15][16] The high thermodynamic and kinetic stability of the Gd-DTPA complex minimizes the release of toxic gadolinium ions in the body.[13][17]

Radiopharmaceuticals for Imaging and Therapy

DTPA is a workhorse in nuclear medicine, serving as a bifunctional chelator to link radioactive transition metals to targeting molecules for both diagnostic imaging and targeted radiotherapy.[13][18] Radioisotopes such as Technetium-99m (⁹⁹ᵐTc) and Indium-111 (¹¹¹In) are readily chelated by DTPA to form stable radiopharmaceuticals for various imaging procedures, including renal and lung scans.[13] The choice of the radiometal and the targeting moiety allows for the development of specific agents for different clinical needs.[18][19]

Decorporation of Heavy Metals and Radionuclides

The strong chelating ability of DTPA makes it an effective antidote for internal contamination with heavy metals and radioactive elements.[20] Calcium-DTPA (Ca-DTPA) and Zinc-DTPA (Zn-DTPA) are FDA-approved treatments for the removal of transuranium elements like plutonium, americium, and curium from the body.[20][21] These DTPA formulations bind to the toxic metal ions, forming stable, excretable complexes, thereby accelerating their elimination from the body.[20] Studies have shown that Ca-DTPA is generally more effective in removing heavy metals than Zn-DTPA.[20][22]

| Application | Transition Metal | Rationale |

| MRI Contrast | Gadolinium (Gd³⁺) | Paramagnetic properties enhance image contrast; DTPA ensures safe excretion.[13][14] |

| Radiodiagnostics | Technetium (⁹⁹ᵐTc), Indium (¹¹¹In) | Forms stable complexes for targeted imaging of organs and tissues.[13] |

| Heavy Metal Detox | Plutonium, Americium, Curium | Strong chelation facilitates the excretion of toxic and radioactive metals.[20][21] |

Stability Constants: A Quantitative Look at Complex Formation

The stability of DTPA-transition metal complexes is a critical parameter that dictates their suitability for various applications. The following table provides a summary of the logarithm of the stability constants (log K) for DTPA with several important transition metal ions.

| Metal Ion | log K |

| Fe³⁺ | 27.5 |

| In³⁺ | 29.0 |

| Ga³⁺ | 23.0 |

| Cu²⁺ | 21.0 |

| Ni²⁺ | 20.2 |

| Zn²⁺ | 18.5 |

| Pb²⁺ | 18.8[23] |

| Gd³⁺ | 22.5 |

Note: These are representative values and can vary depending on experimental conditions such as ionic strength and temperature.

The high log K values underscore the strong affinity of DTPA for these metal ions, which is a key reason for its widespread use.

Future Perspectives and Challenges

Despite its long and successful history, the coordination chemistry of DTPA continues to be an active area of research. A significant challenge lies in improving the in vivo stability of some DTPA-based radiopharmaceuticals to prevent the release of the radiometal.[24] Furthermore, the development of orally bioavailable DTPA formulations for heavy metal decorporation remains a key objective to improve patient compliance and accessibility.[24]

Future research will likely focus on the design and synthesis of novel DTPA derivatives with enhanced stability, selectivity, and pharmacokinetic properties. The integration of computational modeling with experimental studies will be instrumental in rationally designing next-generation chelating agents for a wide range of applications in medicine and beyond.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of DTPA in Pharmaceutical Applications: From Imaging to Therapy.

- T. L. S. Effects of a chelating agent DTPA on excretion of heavy metal ions in healthy volunteers.

- ResearchGate. Stability constants of diethylenetriamine- pentaacetic acid (DTPA)...

- PubMed. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes.

- Pentasodium DTPA as an Effective Chelating Agent for Heavy Metal Ion Removal. (2024-10-08).

- T. L. S. Effects of the chelating agent DTPA on naturally accumulating metals in the body.

- DTPA: Properties, Applications, and Benefits of a Versatile Chelating Agent.

- ResearchGate. Study of Thermodynamic and Kinetic Stability of Transition Metal and Lanthanide Complexes of DTPA Analogues with a Phosphorus Acid Pendant Arm | Request PDF. (2025-08-07).

- PubMed. Effects of the chelating agent DTPA on naturally accumulating metals in the body. (2021-10-10).

- ResearchGate. Complexation thermodynamics and structural studies of trivalent actinide and lanthanide complexes with DTPA, MS-325 and HMDTPA | Request PDF.

- ACS Publications. Synthesis and metal complex selectivity of macrocyclic DTPA and EDTA bis(amide) ligands | Inorganic Chemistry.

- Journal of Materials Chemistry B (RSC Publishing). A novel Gd3+ DTPA-bisamide complex with high relaxivity as an MRI contrast agent.

- Characteristics of gadolinium-DTPA complex: a potential NMR contrast agent.

- PubMed. Characteristics of gadolinium-DTPA complex: a potential NMR contrast agent.

- MRI contrast agents (Gadolinium DTPA).

- CORE. Stability Constants of Some Transition Metal Complexes with Schiff Bases Derived from Salicylaldehyde & m-Aminophenol or m-A.

- AJR Online. Characteristics of gadolinium-DTPA complex: a potential NMR contrast agent.

- ResearchGate. Potentiometric titration of Th(IV)DTPA. Symbols represent experimental data.

- ResearchGate. Structural features of An III -DTPA complexes probed using....

- PubMed. Structural determination of Zn and Cd-DTPA complexes: MS, infrared, (13)C NMR and theoretical investigation. (2007-12-31).

- ResearchGate. Chelating Agents and their Use in Radiopharmaceutical Sciences.

- PubMed. Kinetics of formation for lanthanide (III) complexes of DTPA-(Me-Trp)2 used as imaging agent.

- ResearchGate. How do we calculate the stability constant of any macrocyclic ligand- metal complex ( e.g. DTPA or DOTA), if its pka value is known?. (2021-03-04).

- IJTSRD. Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands.

- ResearchGate. The kinetics of lanthanide complexation by EDTA and DTPA in lactate media | Request PDF. (2025-08-06).

- PubMed Central. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications.

- ResearchGate. The limitations of diethylenetriamine pentaacetic acid (DTPA) use in radiological mass casualty events: Challenges and future directions | Request PDF. (2025-08-09).

- IAEA. Therapeutic applications of radiopharmaceuticals.

- Spectrometric and theoretical investigation of the structures of Cu and Pb/DTPA complexes. (2025-08-07).

- FDA. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated). (2015-01-09).

- Government Shivalik College Naya Nangal. THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES.

- X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. (2024-06-25).

- ResearchGate. Synthesis and characterization of some transition metal complexes with a coumarin derivative. (2025-08-09).

- Longdom Publishing. Spectrophotometric, Potentiometric and Conductometric Study for Binary and Ternary Complexes of Fe (II) as Modeling of.

- Systematic Reviews in Pharmacy. Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment.

- ResearchGate. Complications in complexation kinetics for lanthanides with DTPA using dye probe molecules in aqueous solution. (2017-05-08).

- JOCPR. Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine.

- MDPI. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron.

- X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Axel T. Brunger The Howard Hughes Medical Institute.

- ER Publications. Review on the Use of Coordination Compounds with Transition Metal.

- Farmacia Journal. EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS.

- MDPI. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review.

- Der Pharma Chemica. Synthesis, characterization, thermal and 3D molecular modeling studies of transition metal complexes supported by ONN / ONO.

- Future directions of coordination chemistry.

- Benchchem. Spectroscopic Analysis of DTPA-Metal Complexes: An In-depth Technical Guide.

- Idaho National Laboratory. Insights into the Complexation of Actinides by Diethylenetriaminepentaacetic Acid (DTPA) from Characterization of the Americium. (2025-06-12).

- PubMed Central. Applications for Transition Metal Chemistry in Contrast Enhanced Magnetic Resonance Imaging.

Sources

- 1. Pentasodium DTPA as an Effective Chelating Agent for Heavy Metal Ion Removal [thinkdochemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijtsrd.com [ijtsrd.com]

- 6. gcnayanangal.com [gcnayanangal.com]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structural determination of Zn and Cd-DTPA complexes: MS, infrared, (13)C NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemijournal.com [chemijournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. mrimaster.com [mrimaster.com]

- 15. Characteristics of gadolinium-DTPA complex: a potential NMR contrast agent. | Semantic Scholar [semanticscholar.org]

- 16. Characteristics of gadolinium-DTPA complex: a potential NMR contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel Gd3+ DTPA-bisamide complex with high relaxivity as an MRI contrast agent - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. www-pub.iaea.org [www-pub.iaea.org]

- 20. irpa.net [irpa.net]

- 21. fda.gov [fda.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Novel Bifunctional DTPA Derivatives for Drug Development

In the landscape of modern therapeutics and diagnostics, the targeted delivery of potent molecules to specific sites within the body is a paramount objective. This has led to the development of sophisticated drug delivery systems, where the role of chelating agents is increasingly vital. Among these, Diethylenetriaminepentaacetic Acid (DTPA) has emerged as a cornerstone, renowned for its exceptional ability to form stable complexes with a wide array of metal ions.[1][2] The true power of DTPA in drug development, however, is unlocked when it is transformed into a bifunctional chelator. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis of novel bifunctional DTPA derivatives, moving beyond mere protocols to elucidate the underlying chemical principles and strategic considerations.

The concept of a bifunctional chelator is elegantly simple yet powerful: it combines a robust metal-chelating moiety with a reactive functional group. This dual nature allows for the stable coordination of a therapeutic or diagnostic radionuclide (e.g., for radioimmunotherapy or medical imaging) on one end, while the other end can be covalently attached to a targeting biomolecule, such as a monoclonal antibody or a peptide.[3][4] This modular design has paved the way for significant advancements in personalized medicine, enabling the creation of highly specific and potent therapeutic and diagnostic agents.

This technical guide will navigate the key synthetic strategies for creating these versatile molecules, offering a blend of theoretical understanding and practical, field-proven insights. We will delve into the nuances of different synthetic routes, the rationale behind experimental choices, and the critical steps for ensuring the integrity and functionality of the final product.

Part 1: Foundational Principles of Bifunctional DTPA Derivative Design

The Coordination Chemistry of DTPA

DTPA is an aminopolycarboxylic acid with eight potential coordination sites, allowing it to form highly stable complexes with a wide range of metal ions.[1] Its high denticity contributes to the thermodynamic stability and kinetic inertness of the resulting metal complexes, which is crucial for in vivo applications to prevent the release of potentially toxic free metal ions. The choice of the metal ion to be chelated is dictated by the intended application, be it a paramagnetic metal like Gadolinium (Gd³⁺) for MRI contrast agents or a radionuclide like Yttrium-90 (⁹⁰Y) for radioimmunotherapy.[2]

The "Bifunctional" Concept

A bifunctional DTPA derivative is a molecule that serves two distinct purposes. One part of the molecule is the DTPA backbone, which acts as a powerful chelator for metal ions. The other part is a chemically reactive functional group that allows for the covalent attachment of the DTPA moiety to a biomolecule, such as a protein, peptide, or antibody. This creates a bridge between the metal ion and the targeting vehicle, enabling the delivery of the metal to a specific biological target.

Diagram 1: The Bifunctional DTPA Concept

Caption: Conceptual diagram of a bifunctional DTPA derivative.

Strategic Selection of the Reactive Functional Group

The choice of the reactive functional group is critical and depends on the nature of the biomolecule to be conjugated. The most common targets on biomolecules are primary amines (found in lysine residues and the N-terminus of proteins) and thiols (from cysteine residues).

-

For targeting primary amines:

-

N-hydroxysuccinimide (NHS) esters: These are highly reactive towards primary amines, forming stable amide bonds. The reaction proceeds efficiently at physiological pH.

-

Isothiocyanates: These react with primary amines to form stable thiourea linkages.

-

-

For targeting thiols:

-

Maleimides: These exhibit high selectivity for thiol groups, forming stable thioether bonds.

-

Vinyl sulfones: These also react specifically with thiols.

-

The decision of which functional group to incorporate into the DTPA derivative is a strategic one, balancing factors such as reaction efficiency, the stability of the resulting linkage, and the potential for side reactions.

Part 2: Core Synthetic Strategies for Bifunctional DTPA Derivatives

The synthesis of bifunctional DTPA derivatives can be broadly categorized into three main strategies, each with its own set of advantages and challenges.

The DTPA Dianhydride Approach: A Workhorse for Amine Functionalization

This is one of the most common and straightforward methods for introducing a reactive handle for amine conjugation. The key intermediate in this approach is cyclic DTPA dianhydride (cDTPAa).

The synthesis of cDTPAa is typically achieved by treating DTPA with acetic anhydride in the presence of a base like pyridine.[5][6] The acetic anhydride serves as a dehydrating agent, promoting the intramolecular cyclization of the terminal carboxylic acid groups to form the anhydride rings. Pyridine acts as a base to neutralize the acetic acid byproduct.

Experimental Protocol: Synthesis of cDTPAa

-

Suspend DTPA in a mixture of pyridine and acetic anhydride under anhydrous conditions.

-

Heat the reaction mixture, for example, at 65-70°C, for a prolonged period (e.g., 24 hours) with constant stirring.[5][6]

-

Cool the mixture to room temperature and collect the solid product by filtration.

-

Wash the product extensively with acetic anhydride and a non-polar solvent like diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the resulting white solid under vacuum.

The anhydrous conditions are crucial to prevent the hydrolysis of the anhydride back to the dicarboxylic acid. The yield of this reaction is typically high, often exceeding 90%.[5]

cDTPAa readily reacts with primary amines, leading to the opening of one of the anhydride rings to form an amide bond. This reaction can result in a mixture of mono- and bis-amide products. To favor the formation of the desired mono-amide, the stoichiometry of the reaction must be carefully controlled, typically by using a large excess of cDTPAa.

Diagram 2: DTPA Dianhydride Reaction Pathway

Sources

- 1. [PDF] Reviving old protecting group chemistry for site-selective peptide-protein conjugation. | Semantic Scholar [semanticscholar.org]

- 2. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

The Unseen Bonds: An In-depth Technical Guide to the Stability Constants of DTPA Metal Complexes

For researchers, scientists, and professionals in drug development, understanding the intricate dance between metal ions and chelating agents is paramount. Among these chelators, Diethylenetriaminepentaacetic acid (DTPA) stands out for its remarkable ability to form highly stable complexes with a wide array of metal ions. This guide provides a comprehensive exploration of the stability constants of DTPA metal complexes, offering not just data, but the fundamental principles, experimental methodologies, and practical implications that underscore their significance in medicine and industry.

Introduction: DTPA - A Master of Metal Sequestration

Diethylenetriaminepentaacetic acid (DTPA) is a polyamino-polycarboxylic acid renowned for its potent metal-chelating properties.[1] Structurally, it possesses a flexible backbone of diethylenetriamine with five carboxymethyl groups, creating an octadentate ligand capable of enveloping a metal ion.[2] This process, known as chelation, results in the formation of exceptionally stable, water-soluble metal complexes.[3] The strength of this interaction is quantified by the stability constant (K), a critical parameter that dictates the efficacy and safety of DTPA in its various applications, from life-saving medical treatments to crucial industrial processes.[1][3]

This guide will delve into the core of what makes DTPA an indispensable tool for controlling metal ion activity, focusing on the thermodynamic and kinetic principles that govern the stability of its complexes.

The Heart of Stability: Understanding Stability Constants (log K)

The formation of a metal-DTPA complex is a reversible equilibrium reaction. The stability constant (K) is the equilibrium constant for this formation reaction. Due to the wide range of these values, they are typically expressed on a logarithmic scale (log K). A higher log K value signifies a more stable complex, indicating a strong affinity between DTPA and the metal ion.[4]

This thermodynamic stability is a direct consequence of the chelate effect . When a polydentate ligand like DTPA binds to a metal ion, it replaces multiple monodentate ligands (typically water molecules). This leads to a significant increase in the entropy of the system, as more free molecules are present in the solution, making the complex formation highly favorable.[5][6]

Key Factors Influencing the Stability of Metal-DTPA Complexes

The stability of a metal-DTPA complex is not an intrinsic, immutable property. It is a dynamic equilibrium influenced by several critical environmental and intrinsic factors. Understanding these factors is essential for predicting and controlling the behavior of these complexes in real-world applications.

The Nature of the Metal Ion

The intrinsic properties of the metal ion, such as its charge and ionic radius, play a pivotal role. Generally, higher cationic charge and smaller ionic radius lead to stronger electrostatic attraction and more stable complexes. Trivalent metal ions, for instance, form significantly more stable complexes with DTPA than divalent metal ions.

The Power of pH

The pH of the solution is a master variable controlling DTPA's chelating ability. DTPA is a polyprotic acid, and its carboxylate groups become progressively protonated at lower pH values. This protonation competes with metal ion binding, thereby reducing the effective stability of the complex. Consequently, the conditional stability constant, which accounts for pH, is often a more practical parameter in specific applications.

The Influence of Temperature

The formation of metal-DTPA complexes is typically an exothermic process.[7][8] According to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the reactants, leading to a decrease in the stability constant.[7][8] This temperature dependence is a crucial consideration in applications where thermal fluctuations are expected.

Ionic Strength of the Medium

The presence of other ions in the solution can affect the activity of the metal and ligand ions, thereby influencing the measured stability constant. Therefore, it is standard practice to determine and report stability constants at a constant ionic strength to ensure comparability of data.

Quantifying Stability: A Guide to Experimental Methodologies

The determination of stability constants is a meticulous process requiring precise experimental techniques. The choice of method depends on the specific metal-ligand system and the available instrumentation. The following sections detail the principles and provide step-by-step protocols for the most common and reliable methods.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate and widely used method for determining stability constants.[9] It involves monitoring the change in pH of a solution containing the metal ion and DTPA as a standard base is added.[10] The resulting titration curve provides information about the protonation of DTPA and its competition with the metal ion, from which the stability constant can be calculated.[10][11] The Irving-Rossotti method is a common analytical approach for processing this data.[10][12][13]

-

Solution Preparation:

-

Prepare a standard solution of the metal salt (e.g., metal nitrate or perchlorate) of known concentration.

-

Prepare a standard solution of DTPA of known concentration.

-

Prepare a standard solution of a strong acid (e.g., HClO₄).

-

Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).

-

Prepare a solution of an inert salt (e.g., NaClO₄ or KNO₃) to maintain a constant ionic strength.

-

-

Calibration of the pH Electrode:

-

Calibrate the pH meter and glass electrode using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

-

Titration Procedure:

-

Set up three titration vessels:

-

A (Acid alone): A known volume of strong acid and inert salt solution.

-

B (Acid + Ligand): A known volume of strong acid, DTPA solution, and inert salt solution.

-

C (Acid + Ligand + Metal): A known volume of strong acid, DTPA solution, metal salt solution, and inert salt solution.

-

-

Ensure the total volume and ionic strength are the same in all three vessels.

-

Titrate each solution with the standard strong base, recording the pH after each addition of titrant.

-

-

Data Analysis (Irving-Rossotti Method):

-

Plot the pH versus the volume of base added for all three titrations.

-

From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

-

Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration exponent (pL).

-

Construct a formation curve by plotting n̄ versus pL.

-

From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.). For a 1:1 complex, log K is the pL value at n̄ = 0.5.

-

Caption: Workflow for determining stability constants using potentiometric titration.

Spectrophotometry: Leveraging Color and Absorbance

Spectrophotometry is a versatile method that can be employed when the metal-DTPA complex absorbs light in the UV-Visible region, and its absorbance is distinct from the free metal ion and ligand.[14] Job's method of continuous variation is a common spectrophotometric technique to determine the stoichiometry of the complex, which is a prerequisite for calculating the stability constant.[5][15]

-

Solution Preparation:

-

Prepare equimolar stock solutions of the metal salt and DTPA.

-

-

Preparation of the Job's Plot Series:

-

Prepare a series of solutions where the total molar concentration of metal and DTPA is constant, but the mole fraction of each component varies from 0 to 1. For example, in a total volume of 10 mL, the volume of the metal solution can range from 0 to 10 mL, while the volume of the DTPA solution ranges from 10 to 0 mL.

-

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λ_max) for the metal-DTPA complex.

-

Measure the absorbance of each solution in the series at this λ_max.[16]

-

-

Data Analysis:

-

Plot the absorbance versus the mole fraction of the ligand.

-

The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.[3][17] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.

-

Once the stoichiometry is known, the stability constant can be determined from the absorbance data of solutions with known total concentrations of metal and ligand.

-

Another spectrophotometric approach involves using a competing ligand, such as 8-hydroxyquinoline, which forms a colored complex with the metal ion.[6][18][19] The addition of DTPA will displace the competing ligand, causing a change in absorbance that can be related to the stability constant of the metal-DTPA complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Level

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution.[20] It can be used to study the stability of metal-DTPA complexes by monitoring changes in the chemical shifts of the ligand's protons upon complexation.[21] This method is particularly useful for diamagnetic metal complexes. For paramagnetic complexes, the changes in chemical shifts can be even more pronounced, providing a sensitive probe of complex formation.[9]

-

Sample Preparation:

-

Prepare a solution of DTPA in a suitable deuterated solvent (e.g., D₂O) of known concentration.

-

Prepare a stock solution of the metal salt in the same deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the free DTPA solution.

-

Perform a titration by incrementally adding the metal salt solution to the DTPA solution in the NMR tube.

-

Acquire a ¹H NMR spectrum after each addition.

-

-

Data Analysis:

-

Monitor the changes in the chemical shifts of the DTPA protons as a function of the metal-to-ligand ratio.

-

The data can be fitted to a binding isotherm to calculate the stability constant.

-

A Comparative Overview of Stability Constants

The stability of metal-DTPA complexes varies significantly across the periodic table. The following table provides a summary of the logarithm of the stability constants (log K) for a range of metal ions. These values are typically determined at standard conditions (25 °C and an ionic strength of 0.1 M).

| Metal Ion | Charge | Log K |

| Ca²⁺ | +2 | 10.8 |

| Mg²⁺ | +2 | 9.3 |

| Fe²⁺ | +2 | 16.5 |

| Cu²⁺ | +2 | 21.4 |

| Zn²⁺ | +2 | 18.7 |

| Pb²⁺ | +2 | 18.8 |

| Fe³⁺ | +3 | 28.6 |

| Gd³⁺ | +3 | 22.5 |

| Y³⁺ | +3 | 22.1 |

Note: These are representative values and can vary depending on the specific experimental conditions.

// Central Metal Ion M [label="Mⁿ⁺", shape=circle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Diethylenetriamine backbone N1 [label="N", pos="-1.5,1.5!"]; N2 [label="N", pos="0,-1.5!"]; N3 [label="N", pos="1.5,1.5!"]; C1 [label="", shape=point, pos="-0.75,1.5!"]; C2 [label="", shape=point, pos="-0.75,0!"]; C3 [label="", shape=point, pos="0.75,0!"]; C4 [label="", shape=point, pos="0.75,1.5!"];

// Carboxymethyl groups // On N1 C5 [label="", shape=point, pos="-2.5,2.5!"]; O1 [label="O", pos="-3,3!"]; O2 [label="O⁻", pos="-2,3!"]; C6 [label="", shape=point, pos="-2.5,0.5!"]; O3 [label="O", pos="-3,0!"]; O4 [label="O⁻", pos="-2,0!"];

// On N2 C7 [label="", shape=point, pos="0,-2.5!"]; O5 [label="O", pos="-0.5,-3!"]; O6 [label="O⁻", pos="0.5,-3!"];

// On N3 C8 [label="", shape=point, pos="2.5,2.5!"]; O7 [label="O", pos="3,3!"]; O8 [label="O⁻", pos="2,3!"]; C9 [label="", shape=point, pos="2.5,0.5!"]; O9 [label="O", pos="3,0!"]; O10 [label="O⁻", pos="2,0!"];

// Edges M -- N1 [color="#EA4335"]; M -- N2 [color="#EA4335"]; M -- N3 [color="#EA4335"]; M -- O2 [color="#34A853"]; M -- O4 [color="#34A853"]; M -- O6 [color="#34A853"]; M -- O8 [color="#34A853"]; M -- O10 [color="#34A853"];

N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N3;

N1 -- C5; C5 -- O1; C5 -- O2; N1 -- C6; C6 -- O3; C6 -- O4;

N2 -- C7; C7 -- O5; C7 -- O6;

N3 -- C8; C8 -- O7; C8 -- O8; N3 -- C9; C9 -- O9; C9 -- O10; }

Caption: Chelation of a metal ion (Mⁿ⁺) by the octadentate DTPA ligand.Thermodynamic and Kinetic Perspectives on Stability

While the stability constant (log K) provides a measure of the thermodynamic stability of a complex at equilibrium, it does not describe how quickly the complex forms or dissociates.[22] This is the realm of kinetics . A complex can be thermodynamically stable but kinetically labile , meaning it undergoes rapid ligand exchange.[23] Conversely, a complex can be kinetically inert , meaning it dissociates very slowly, even if it is not exceptionally stable thermodynamically.[22]

For many applications, particularly in medicine, both high thermodynamic stability and kinetic inertness are desirable to prevent the release of potentially toxic free metal ions in the body.[24] The dissociation kinetics of metal-DTPA complexes can be studied using techniques like stopped-flow spectrophotometry, often involving a competing ligand or metal ion.[25]

Applications: The Impact of Stability in Practice

The high stability of metal-DTPA complexes is the cornerstone of their widespread use in diverse scientific and industrial fields.

Medical Imaging: The Case of Gd-DTPA

One of the most prominent applications of DTPA is in Magnetic Resonance Imaging (MRI). Gadolinium(III) is a highly effective paramagnetic contrast agent, but the free Gd³⁺ ion is toxic.[26] By chelating Gd³⁺ with DTPA, a highly stable and water-soluble complex (Gd-DTPA, Magnevist®) is formed, which can be safely administered to patients.[2][26] The high stability constant (log K ≈ 22.5) ensures that the concentration of free Gd³⁺ in the body remains extremely low, minimizing the risk of toxicity.[27][28] The complex is rapidly excreted by the kidneys.[2]

Radiopharmaceuticals

DTPA is also a crucial chelator for various radionuclides used in nuclear medicine for both diagnostic imaging and targeted radiotherapy.[29] The stability of the radiometal-DTPA complex is critical to ensure that the radioactive isotope is delivered to the target tissue and does not accumulate in non-target organs, which could lead to unwanted radiation exposure.

Treatment of Heavy Metal Poisoning

The strong affinity of DTPA for a variety of heavy and radioactive metal ions makes it an effective antidote for internal contamination. Administered intravenously, DTPA chelates toxic metals such as lead, plutonium, and americium, forming stable, excretable complexes, thereby facilitating their removal from the body.

Industrial and Agricultural Applications

In industrial settings, DTPA is used to control metal ion catalysis, prevent the formation of scale in boilers and pipelines, and in the pulp and paper industry. In agriculture, DTPA is used to chelate essential micronutrients like iron, zinc, and manganese in fertilizers, making them more available for plant uptake.

Conclusion: The Enduring Importance of Stability Constants

The stability constants of metal-DTPA complexes are more than just numbers in a table; they are a quantitative measure of a fundamental chemical interaction with profound practical consequences. For researchers and developers, a thorough understanding of these constants, the factors that influence them, and the methods used to determine them is essential for designing safe and effective products. The remarkable stability of DTPA complexes will undoubtedly continue to be leveraged in innovative solutions to challenges in medicine, environmental science, and industry for the foreseeable future.

References

- Patsnap Synapse. (2024, June 21). What are DTPA inhibitors and how do they work?

- Chemistry LibreTexts. (2021, September 27). 5.11: Chelate and Macrocyclic Effects.

- Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113-203.

-

Weinmann, H. J., Brasch, R. C., Press, W. R., & Wesbey, G. E. (1984). Characteristics of gadolinium-DTPA complex: a potential NMR contrast agent. AJR. American journal of roentgenology, 142(3), 619–624. Retrieved from [Link]

-

Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH titration curves in mixed solvents. Journal of the Chemical Society (Resumed), 2904-2910. Retrieved from [Link]

-

N-cetylpyridinium chloride-8-hydroxyquinoline-Cd(II) complex. (2004). Journal of the Chemical Society of Pakistan, 26(2), 143-147. Retrieved from [Link]

- Laurent, S., Elst, L. V., & Muller, R. N. (2006). Comparative study of the physicochemical properties of six clinical low molecular weight gadolinium contrast agents. Contrast media & molecular imaging, 1(3), 128–137.

-

EMJ. (2024, September 12). The Application, Safety, and Recent Developments of Commonly Used Gadolinium-Based Contrast Agents in MRI: A Scoping Review. Retrieved from [Link]

-

Radiopaedia. (2025, July 22). MRI contrast agent safety. Retrieved from [Link]

- Choudhari, P. P., Wadekar, M. P., Kawalkar, A. V., Yawale, P. R., & Dongapure, A. C. (2023). Comparison of the Bjerrum Method and the Irving-Rossotti Method for Calculating Metal-Ligand Complex Stability Constants. Gurukul International Multidisciplinary Research Journal, 10(1), 1-6.

- MacKinnon, C. D. (n.d.). Experiment Four: Spectrophotometric Determination of a Complex Ion's Stoichiometry: The Job's Method. Lakehead University.

-

Weinmann, H. J., Brasch, R. C., Press, W. R., & Wesbey, G. E. (1984). Characteristics of gadolinium-DTPA complex: a potential NMR contrast agent. AJR. American journal of roentgenology, 142(3), 619–624. Retrieved from [Link]

-

Irving, H., & Rossotti, H. S. (1954). The Calculation of Formation Curves of Metal Complexes from pH Titration Curves in Mixed Solvents. Journal of the Chemical Society (Resumed), 2904. Retrieved from [Link]

- Toth, E., & Brücher, E. (2006). Study of Thermodynamic and Kinetic Stability of Transition Metal and Lanthanide Complexes of DTPA Analogues with a Phosphorus Acid Pendant Arm. European Journal of Inorganic Chemistry, 2006(12), 2385-2395.

- Sharpe, A. G. (n.d.). Inorganic Chemistry.

-

Okoro, O. V., & Adebayo, A. O. (2011). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. African Journal of Pure and Applied Chemistry, 5(11), 341-345. Retrieved from [Link]

-